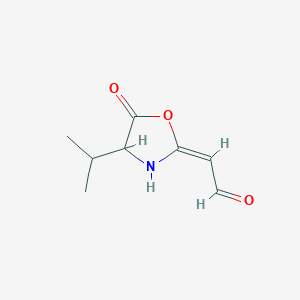

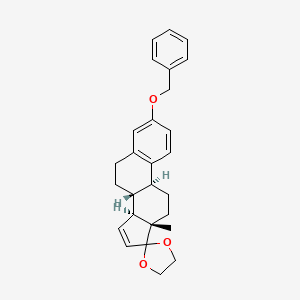

![molecular formula C₂₃H₃₆O₄ B1146336 [2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 10147-45-2](/img/structure/B1146336.png)

[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Vue d'ensemble

Description

Cyclopenta[a]phenanthrenes and their derivatives, including the compound , are part of a class of compounds known for their complex molecular architecture and significant relevance in biological contexts. Their study helps understand the structural basis for biological activity and facilitates the development of synthetic methodologies for steroid-related compounds.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes involves strategic methods to introduce functionality and complexity into the steroid framework. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives has been achieved through aromatization processes, highlighting the versatility of synthetic strategies in accessing structurally complex steroid analogues (Coombs, 1966).

Molecular Structure Analysis

The crystal structure analyses of related compounds reveal the conformational preferences of the steroid nucleus, including chair, half-chair, and envelope conformations for different rings. This structural insight is crucial for understanding the compound's interaction with biological targets. For example, the crystal structure of a steroidal system with a fused four-ring arrangement demonstrates these conformational aspects (Sheng-Bin Zhou et al., 2015).

Chemical Reactions and Properties

Chemical transformations of cyclopenta[a]phenanthrene derivatives, such as the Diels-Alder reactions, offer pathways to new classes of nitrogen-containing polycycles, showcasing the chemical reactivity and potential for diversification of these frameworks (Nicolaides et al., 1994).

Physical Properties Analysis

Investigations into the physical properties, such as crystal packing and intermolecular interactions, further elucidate the compound's characteristics. Weak intermolecular C—H⋯O interactions, for instance, influence the solid-state arrangement and potentially the solubility and stability of these compounds (Shengjun Zhou et al., 2015).

Chemical Properties Analysis

The acetolysis reactions and study of oxidation patterns in cyclopenta[a]phenanthrenes provide deep insight into the chemical properties and reactivity patterns of these compounds. Such studies are essential for predicting behavior in synthetic and biological environments (Cooper et al., 1972).

Applications De Recherche Scientifique

Crystal Structure and Molecular Conformations

- Crystal Structure : Research shows that compounds with a similar structure exhibit a fused four-ring steroidal system, with certain rings adopting specific conformations like chair and envelope, crucial for their chemical behavior and potential applications (Zhou et al., 2015).

- Molecular Conformations : The orientation of specific substituents in structurally related compounds can be vital for their biological activity, as evidenced in studies of androsterone derivatives (Djigoué et al., 2012).

Electrostatic Properties and Drug Action

- Electrostatic Properties : For compounds like prednisolone acetate, which are similar in structure, the use of multipolar atom models helps in understanding their electrostatic properties and potential mode of action as drugs (Shahid et al., 2017).

Steroidal Shape and Biological Implications

- Steroidal Shape : The typical steroid shape of related compounds, characterized by A-D rings, influences their biological properties, such as androgen biosynthesis inhibition (Zhou et al., 2015).

- Biological Activity : Derivatives with a steroidal shape have been explored for various biological activities, including antimicrobial and antitumor effects, demonstrating the potential for diverse therapeutic applications (Ketuly et al., 2011).

Traditional Medicine and Pharmacological Potential

- Herbal Medicine Derivatives : Some structurally related compounds are derived from traditional herbal medicines, exemplifying the potential of natural sources in drug discovery (Zhang et al., 2012).

Supramolecular Chemistry and Drug Design

- Supramolecular Chains : The ability of similar compounds to form supramolecular chains through hydrogen bonding is a critical feature for designing drugs with specific targeting and delivery properties (Ketuly et al., 2010).

Synthetic Derivatives for Disease Treatment

- Synthesis of Therapeutic Agents : Derivatives of structurally similar compounds have been synthesized for potential use in treating diseases like diabetic retinopathy, showcasing the relevance of these compounds in developing new treatments (Maharjan et al., 2011).

Neuroinflammation and Microglia Activation

- Neuroinflammation Inhibition : Androstene derivatives, similar in structure, have been evaluated for their role in inhibiting neuroinflammation in activated microglia, indicating their potential in treating neurodegenerative diseases (Wu et al., 2015).

Herbal Therapeutics against Bacterial Infections

- Herbal Compound Screening : Computer-aided screening of herbal compounds structurally related to the query compound has revealed potential therapeutic applications against MRSA infections, highlighting the intersection of traditional herbal knowledge and modern drug discovery (Skariyachan et al., 2011).

Propriétés

IUPAC Name |

[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15-20,25H,4-13H2,1-3H3/t15-,16+,17+,18-,19-,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQFXEKUXJUUMN-LBGHYRSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698802 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

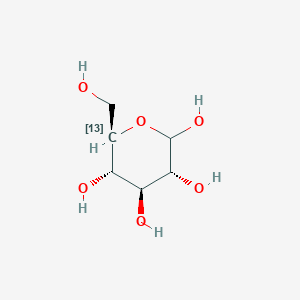

![D-[3-2H]Glucose](/img/structure/B1146262.png)

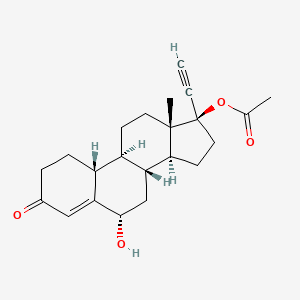

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

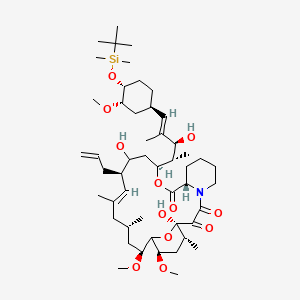

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)